molecular formula C13H15N3O B12228679 1-[(oxolan-2-yl)methyl]-4-phenyl-1H-1,2,3-triazole

1-[(oxolan-2-yl)methyl]-4-phenyl-1H-1,2,3-triazole

Cat. No.: B12228679
M. Wt: 229.28 g/mol
InChI Key: KOWDYTGRIXBBRB-UHFFFAOYSA-N
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Description

1-[(oxolan-2-yl)methyl]-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with an oxolan-2-ylmethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(oxolan-2-yl)methyl]-4-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts under mild conditions. The general reaction scheme is as follows:

    Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine via diazotization followed by azidation. The alkyne precursor can be prepared through various methods, including Sonogashira coupling.

    Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[(oxolan-2-yl)methyl]-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(oxolan-2-yl)methyl]-4-phenyl-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-[(oxolan-2-yl)methyl]-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, modulating their activity. The oxolan-2-ylmethyl and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine
  • 1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole
  • 1-[(oxolan-2-yl)methyl]-1H-imidazole

Uniqueness

1-[(oxolan-2-yl)methyl]-4-phenyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxolan-2-ylmethyl group enhances its solubility and bioavailability, while the phenyl group contributes to its stability and binding interactions.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

1-(oxolan-2-ylmethyl)-4-phenyltriazole

InChI

InChI=1S/C13H15N3O/c1-2-5-11(6-3-1)13-10-16(15-14-13)9-12-7-4-8-17-12/h1-3,5-6,10,12H,4,7-9H2

InChI Key

KOWDYTGRIXBBRB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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